

Application Notes and Protocols: 4,4-Dinitropent-1-ene in Pharmaceutical Synthesis

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Compound of Interest

Compound Name: 4,4-Dinitropent-1-ene

Cat. No.: B15491660

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For Researchers, Scientists, and Drug Development Professionals

Introduction

4,4-Dinitropent-1-ene is a versatile, yet underutilized, building block with significant potential in pharmaceutical synthesis. Its unique bifunctional nature, possessing both a terminal alkene and a gem-dinitro moiety, offers a rich platform for the construction of diverse and complex molecular architectures relevant to drug discovery. The gem-dinitro group can serve as a precursor to primary amines or act as a carbon-carbon bond formation site, while the terminal alkene is amenable to a wide array of transformations, including additions and cycloadditions.

These application notes provide a summary of the potential applications of **4,4-dinitropent-1-ene** in the synthesis of key pharmaceutical intermediates, such as 1,3-diamines and substituted pyrrolidines. The protocols detailed below are based on established synthetic methodologies for analogous compounds and are intended to serve as a guide for researchers exploring the utility of this promising reagent.

Physicochemical Properties

Due to the limited availability of experimental data for **4,4-dinitropent-1-ene**, the following table includes calculated properties and data for structurally similar compounds to provide an estimation of its characteristics.

Property	Value	Source/Method
Molecular Formula	C ₅ H ₈ N ₂ O ₄	Calculated
Molecular Weight	160.13 g/mol	Calculated
Appearance	Pale yellow oil (predicted)	Analogy
Boiling Point	Not available	-
Melting Point	Not available	-
Density	~1.2 g/cm ³ (predicted)	Analogy
Solubility	Soluble in most organic solvents (e.g., DCM, THF, EtOAc). Insoluble in water.	Analogy
Calculated LogP	1.2	ChemDraw

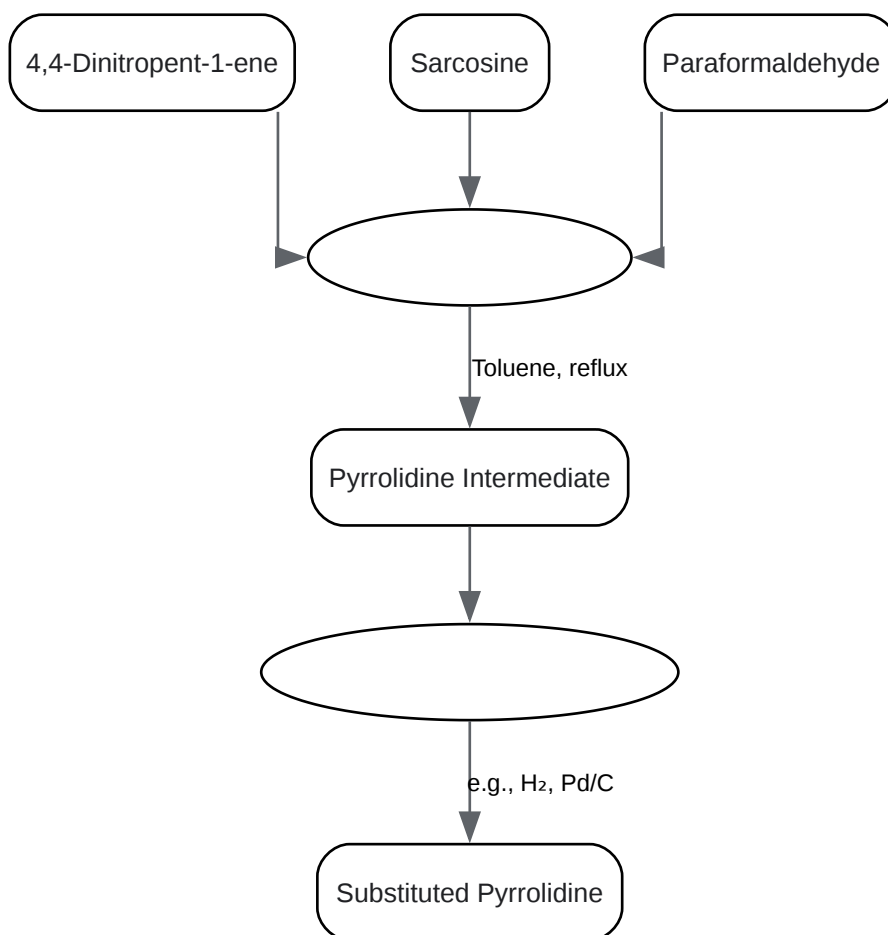
Spectroscopic Data (Predicted)

Type	Key Features
¹ H NMR (CDCl ₃)	δ 5.8-6.0 (m, 1H, -CH=), 5.1-5.3 (m, 2H, =CH ₂), 3.0-3.2 (m, 2H, -CH ₂ -), 2.1 (s, 3H, -CH ₃)
¹³ C NMR (CDCl ₃)	δ 130-132 (-CH=), 120-122 (=CH ₂), ~118 (C(NO ₂) ₂), 35-40 (-CH ₂ -), 20-25 (-CH ₃)
IR (neat)	~3080 cm ⁻¹ (=C-H stretch), ~1640 cm ⁻¹ (C=C stretch), ~1580, 1340 cm ⁻¹ (NO ₂ stretch)

Protocol 1: Synthesis of a Substituted Pyrrolidine via [3+2] Cycloaddition

This protocol outlines a potential pathway for the synthesis of a substituted pyrrolidine, a common scaffold in many pharmaceuticals, using **4,4-dinitropent-1-ene** as the starting material. The terminal alkene can act as a dipolarophile in a [3+2] cycloaddition reaction with an azomethine ylide.

Experimental Workflow



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Caption: Workflow for the synthesis of a substituted pyrrolidine from **4,4-dinitropent-1-ene**.

Methodology

- **Generation of the Azomethine Ylide:** To a stirred suspension of sarcosine (1.2 mmol) and paraformaldehyde (1.5 mmol) in dry toluene (20 mL) under a nitrogen atmosphere, add **4,4-dinitropent-1-ene** (1.0 mmol).
- **Cycloaddition Reaction:** Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 12-24 hours. Monitor the reaction progress by TLC.
- **Workup and Purification:** After completion, cool the reaction mixture to room temperature and filter to remove any insoluble material. Concentrate the filtrate under reduced pressure.

Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield the pyrrolidine intermediate.

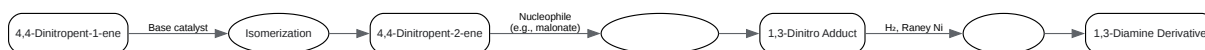
- **Reduction of Nitro Groups:** Dissolve the purified pyrrolidine intermediate (1.0 mmol) in methanol (15 mL). Add 10% Palladium on carbon (10 mol%). Stir the suspension under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 12-24 hours.
- **Final Workup:** Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with methanol. Concentrate the filtrate under reduced pressure to obtain the final substituted pyrrolidine product.

Expected Yield: 60-80% over two steps (based on similar cycloaddition and reduction reactions).

Protocol 2: Synthesis of a 1,3-Diamine Derivative

This protocol describes a hypothetical synthesis of a 1,3-diamine derivative. 1,3-Diamine moieties are important pharmacophores found in numerous bioactive molecules. The synthesis involves a Michael addition to an activated alkene, followed by the reduction of the nitro groups. While **4,4-dinitropent-1-ene** itself is not a Michael acceptor, it can be isomerized in situ or in a separate step to 4,4-dinitropent-2-ene, which can then undergo Michael addition.

Logical Relationship of the Synthetic Strategy



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